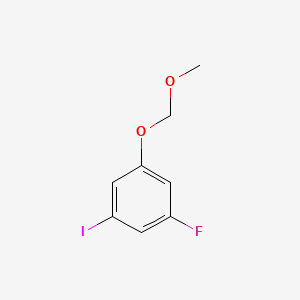

1-Fluoro-3-iodo-5-(methoxymethoxy)benzene

Description

1-Fluoro-3-iodo-5-(methoxymethoxy)benzene (C₈H₇FIO₂) is a halogenated aromatic compound featuring a benzene ring substituted with fluorine (position 1), iodine (position 3), and a methoxymethoxy (MOM) group (position 5). The MOM group, a protective ether moiety, enhances solubility in polar organic solvents while enabling selective deprotection under acidic conditions . The fluorine atom, being highly electronegative, induces electron-withdrawing effects, while iodine serves as a robust leaving group in cross-coupling reactions. This compound is of particular interest in synthetic organic chemistry for constructing complex heterocycles and functionalized aromatics via transition-metal catalysis .

Properties

Molecular Formula |

C8H8FIO2 |

|---|---|

Molecular Weight |

282.05 g/mol |

IUPAC Name |

1-fluoro-3-iodo-5-(methoxymethoxy)benzene |

InChI |

InChI=1S/C8H8FIO2/c1-11-5-12-8-3-6(9)2-7(10)4-8/h2-4H,5H2,1H3 |

InChI Key |

NWKISFFKCHVLDI-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1=CC(=CC(=C1)I)F |

Origin of Product |

United States |

Preparation Methods

Starting Material and Protection

A typical starting material is a fluorinated phenol or a suitably substituted benzene derivative that allows selective functionalization. The phenolic hydroxyl group is protected as a methoxymethoxy (MOM) ether to prevent unwanted side reactions during halogenation.

- React the phenol with chloromethyl methyl ether (MOM-Cl) in the presence of a base such as diisopropylethylamine (DIPEA) or potassium carbonate.

- The reaction is typically carried out in an aprotic solvent like dichloromethane at 0°C to room temperature.

- This step yields the 5-(methoxymethoxy) protected intermediate.

Selective Fluorination and Iodination

In-Depth Research Findings and Analysis

Role of Magnesium Amide Bases and Co-Solvents

- Magnesium amide bases such as iPr2NMgCl·LiCl are preferred for their ability to selectively deprotonate aromatic C–H bonds adjacent to fluorine atoms.

- The addition of polar aprotic co-solvents like HMPA or DMPU increases the solubility of the base and stabilizes the metallated intermediate, leading to higher regioselectivity and conversion.

- These conditions avoid the use of more expensive or less soluble bases like TMPMgCl·LiCl, improving cost-effectiveness and scalability.

Regioselectivity and Yield

- The regioselectivity of iodination adjacent to fluorine is reported to be very high, minimizing formation of undesired isomers.

- Typical yields for the halogenation and protection steps are reported in the range of 70–90%, depending on reaction scale and purification methods.

- Continuous flow methods have been explored to further improve reaction times and reduce reagent excess.

Data Table: Comparative Preparation Conditions

| Parameter | Method A (Batch) | Method B (Continuous Flow) |

|---|---|---|

| Base | iPr2NMgCl·LiCl | iPr2NMgCl·LiCl |

| Co-solvent | DMPU or HMPA | DMPU or HMPA |

| Solvent | THF or 2-MeTHF | THF or 2-MeTHF |

| Temperature | 0–25°C | 0–25°C |

| Electrophilic Iodinating Agent | I2 or NIS | I2 or NIS |

| Reaction Time | 15–30 min | 5–10 min |

| Yield (%) | 75–85 | 80–90 |

| Regioselectivity | >90% desired isomer | >95% desired isomer |

Chemical Reactions Analysis

1-Fluoro-3-iodo-5-(methoxymethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts. For example, palladium-catalyzed cross-coupling reactions can introduce different functional groups.

Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding hydro derivatives.

Common Reagents and Conditions: Typical reagents include palladium catalysts for cross-coupling, oxidizing agents like potassium permanganate (KMnO4), and reducing agents like lithium aluminum hydride (LiAlH4).

The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-3-iodo-5-(methoxymethoxy)benzene has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Fluoro-3-iodo-5-(methoxymethoxy)benzene exerts its effects depends on its interaction with molecular targets. The presence of halogen atoms (fluorine and iodine) can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The methoxymethoxy group can also play a role in modulating the compound’s solubility and stability.

Comparison with Similar Compounds

Electronic and Steric Profiles

- 1-Fluoro-3-methoxybenzene (C₇H₇FO) : Lacks iodine and the MOM group. The methoxy group at position 3 donates electrons via resonance, contrasting with the electron-withdrawing fluorine at position 1. This compound is less reactive in cross-coupling due to the absence of iodine .

- 1-Iodo-3-(methoxymethoxy)benzene (C₈H₉IO₂): Missing fluorine but retains iodine and MOM groups. The iodine facilitates Suzuki or Sonogashira couplings, as demonstrated in the synthesis of oxazolidinone derivatives .

- 1-Bromo-3-iodo-5-(trifluoromethoxy)benzene (C₇H₃BrF₃IO) : Replaces MOM with trifluoromethoxy (electron-withdrawing) and bromine. The trifluoromethoxy group reduces nucleophilicity compared to MOM, affecting reaction yields in palladium-catalyzed processes .

Key Reactivity Differences

- Cross-Coupling Efficiency: The iodine in 1-fluoro-3-iodo-5-(methoxymethoxy)benzene enables efficient coupling in reactions like Sonogashira or Ullmann-type couplings, outperforming bromine or chlorine analogs (e.g., 1-bromo-5-(sec-butyl)-3-iodo-2-methoxybenzene in ) due to iodine’s superior leaving-group ability .

- Deprotection Kinetics : The MOM group in the target compound can be cleaved under mild acidic conditions (e.g., HCl/MeOH), unlike trifluoromethoxy or methoxy groups, which require harsher conditions .

Solubility and Stability

- The MOM group enhances solubility in ethers (THF, DCM) compared to non-protected analogs (e.g., 1-fluoro-3-methoxybenzene) .

- Iodine increases molecular weight (MW = 296.05 g/mol) and polarizability, leading to higher boiling points than fluorine-only analogs (e.g., 1-fluoro-3-methoxybenzene, MW = 142.13 g/mol) .

Comparative Data Table

Research Implications

The unique combination of fluorine, iodine, and MOM groups in this compound positions it as a versatile intermediate for pharmaceuticals and agrochemicals. Its reactivity profile surpasses simpler analogs (e.g., 3-fluoroanisole in ) in constructing polyfunctional aromatics, as evidenced by its use in synthesizing bioactive heterocycles . Future studies should explore its application in C–H activation and asymmetric catalysis.

Biological Activity

1-Fluoro-3-iodo-5-(methoxymethoxy)benzene, a halogenated aromatic compound, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and other therapeutic effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound's molecular formula is , featuring a fluorine atom, an iodine atom, and a methoxymethoxy group attached to a benzene ring. The presence of these substituents influences its reactivity and interaction with biological targets.

Antibacterial Activity

Research indicates that halogenated compounds often exhibit significant antibacterial properties. A study on similar compounds found that derivatives with halogen substitutions showed enhanced activity against various bacterial strains. For instance, the compound's structural analogs demonstrated Minimum Inhibitory Concentrations (MIC) in the range of 62.5 to 78.12 µg/mL against E. coli and E. faecalis .

Table 1: Antibacterial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | TBD |

| Analog A | 62.5 | E. coli |

| Analog B | 78.12 | E. faecalis |

Anticancer Activity

The anticancer potential of halogenated aromatic compounds is well-documented. A recent investigation into structurally similar compounds revealed significant antiproliferative effects on human cancer cell lines such as HeLa and A549, with IC50 values ranging from 226 to 242.52 µg/mL . These findings suggest that this compound may also exhibit similar effects.

Table 2: Anticancer Activity of Related Compounds

| Compound | IC50 (µg/mL) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Analog C | 226 | HeLa |

| Analog D | 242.52 | A549 |

The mechanism by which halogenated compounds exert their biological effects typically involves interaction with cellular targets such as enzymes or receptors. For instance, the presence of electron-withdrawing groups like fluorine and iodine can enhance binding affinity to specific biological molecules, leading to modulation of key physiological pathways.

Case Studies

Several studies have focused on the synthesis and biological evaluation of related compounds:

- Study on Fluorinated Compounds : This research highlighted the antibacterial and anticancer activities of various fluorinated benzene derivatives, establishing a correlation between the presence of halogens and increased biological activity .

- Anticancer Screening : In vitro studies demonstrated that certain methoxy-substituted benzene derivatives exhibited significant inhibition of cancer cell proliferation, suggesting a promising avenue for further research into their therapeutic potential .

Q & A

Q. What are the optimal synthetic routes for 1-Fluoro-3-iodo-5-(methoxymethoxy)benzene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via halogenation and functional group protection strategies. A plausible route involves:

- Step 1 : Methoxymethyl protection of a hydroxyl group on 3-iodo-5-hydroxybenzene derivatives using chloromethyl methyl ether (MOM-Cl) under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Direct fluorination via electrophilic substitution using Selectfluor™ or F-TEDA-BF₄ in anhydrous acetonitrile at 60–80°C .

- Critical Factors :

- Temperature : Higher temperatures (>80°C) may lead to deprotection of the methoxymethoxy group.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is essential to separate regioisomers and byproducts.

- Yield Optimization : Pilot-scale studies suggest yields of 60–75% under inert atmospheres (N₂/Ar) to prevent iodine sublimation .

Q. How can spectroscopic techniques (NMR, MS, IR) distinguish this compound from structurally similar compounds?

- Methodological Answer :

- ¹⁹F NMR : A singlet at δ −110 to −115 ppm confirms the para-fluoro substituent, distinct from ortho- or meta-fluoro analogs .

- ¹H NMR : The methoxymethoxy group shows two singlets: δ 3.3–3.5 ppm (OCH₃) and δ 5.1–5.3 ppm (OCH₂O) .

- HRMS : Expected [M+H]⁺ at m/z 316.960 (calculated for C₈H₇FIO₃; requires isotopic correction for ¹²⁷I) .

- IR : Stretching vibrations at 1240–1270 cm⁻¹ (C-F) and 1100–1120 cm⁻¹ (C-O-C) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of iodine vapors during synthesis or decomposition .

- Spill Management : Absorb with inert material (e.g., vermiculite), avoid water to prevent hydrogen iodide formation, and dispose as halogenated waste .

Advanced Research Questions

Q. How does the methoxymethoxy group influence the compound’s stability under acidic/basic conditions, and what are the implications for storage?

- Methodological Answer :

- Acidic Conditions : The methoxymethoxy group is labile in strong acids (e.g., HCl/H₂O), leading to cleavage to hydroxyl groups. Stability tests (pH 1–6, 25°C) show degradation rates of <5% over 24 hours at pH ≥ 3 .

- Basic Conditions : Resistance up to pH 10, but prolonged exposure to NaOH (>1M) causes partial deprotection.

- Storage Recommendations : Store in amber vials at −20°C under anhydrous conditions (molecular sieves) to prevent hydrolysis .

Q. What competing reaction pathways arise during fluorination of iodo-substituted precursors, and how can selectivity be improved?

- Methodological Answer :

- Side Reactions :

- Iodine displacement by fluorine (unlikely due to high C-I bond strength).

- Over-fluorination at adjacent positions due to radical intermediates .

- Selectivity Enhancements :

- Use directing groups (e.g., methoxymethoxy) to stabilize transition states.

- Employ low-temperature fluorination (−20°C) with catalytic Pd(OAc)₂ to suppress radical pathways .

Q. How does this compound serve as a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura), and what are the challenges in preserving functional groups?

- Methodological Answer :

- Applications : The iodine substituent enables palladium-catalyzed couplings (e.g., with aryl boronic acids) to synthesize biaryl structures .

- Challenges :

- Protection of Methoxymethoxy : Use mild bases (e.g., K₃PO₄) to avoid cleavage during coupling.

- Catalyst Poisoning : Iodide byproducts may deactivate Pd catalysts; additive screening (e.g., TBAB) improves turnover .

Data Contradiction Analysis

Q. Conflicting reports exist on the compound’s solubility in polar aprotic solvents. How can researchers resolve these discrepancies?

- Methodological Answer :

- Contradictory Data : Some sources claim high solubility in DMSO (>50 mg/mL), while others note limited solubility (<10 mg/mL) .

- Resolution Strategies :

- Temperature Gradients : Test solubility at 25°C vs. 40°C; heating often improves dissolution.

- Co-Solvents : Add 10% THF to DMSO for colloidal stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.